N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide
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Overview
Description
N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide is a compound that belongs to the benzimidazole class of heterocyclic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The chlorine atom in the benzimidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
6-chlorobenzimidazole: A derivative with similar properties but lacking the phenylacetamide group.
N-phenylacetamide: A simpler compound with different biological activities.
Uniqueness
N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide is unique due to the presence of both the 6-chlorobenzimidazole and phenylacetamide moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-9(20)17-12-5-2-10(3-6-12)15-18-13-7-4-11(16)8-14(13)19-15/h2-8H,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXXVMLIMSQFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356824 |
Source
|
Record name | STK237170 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141245-82-1 |
Source
|
Record name | STK237170 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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